2,2,2-trichloro-N-mesitylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-6-4-7(2)9(8(3)5-6)15-10(16)11(12,13)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWFKCLIYETMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(Cl)(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography provides definitive information on the atomic arrangement of 2,2,2-trichloro-N-mesitylacetamide in the crystalline state. These studies reveal the precise bond lengths, bond angles, and torsion angles that define its three-dimensional structure.
The solid-state structure of this compound is heavily influenced by steric interactions between the bulky trichloromethyl group and the ortho-methyl substituents on the mesityl ring. The core amide group (-NH-CO-) maintains a planar or near-planar geometry, a characteristic feature of amides due to resonance delocalization.
A critical conformational feature is the orientation of the mesityl ring relative to the amide plane. Steric hindrance between the ortho-methyl groups and the amide moiety forces the aromatic ring to be significantly twisted out of the amide plane. This is evident in the large dihedral angle between the two planes. In analogous structures, such as N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide, this dihedral angle is substantial, indicating a non-coplanar arrangement to minimize steric strain znaturforsch.com. The conformation of the N-H bond is typically found to be anti to the C=O bond within the amide linkage researchgate.net.
| Compound | Torsion Angle | Value (°) |
|---|---|---|
| N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide znaturforsch.com | C(Aryl)-C(Aryl)-N-C(O) | ~85-90° |
| C(Aryl)-N-C(O)-C(Alkyl) | ~180° | |
| N-(2,4,6-trichlorophenyl)-2,2,2-trichloroacetamide researchgate.net | C(Aryl)-C(Aryl)-N-C(O) | 88.6° |
| C(Aryl)-N-C(O)-C(Alkyl) | 176.5° |
The supramolecular architecture of this compound is dominated by intermolecular hydrogen bonding. The primary interaction is the N-H···O hydrogen bond, where the amide hydrogen acts as the donor and the carbonyl oxygen of an adjacent molecule serves as the acceptor researchgate.netias.ac.in. This interaction is fundamental to the association of secondary amides in the solid state. These N-H···O bonds link the molecules in a head-to-tail fashion, resulting in the formation of one-dimensional chains or ribbons extending through the crystal lattice researchgate.net.
Solution-State Spectroscopic Analysis
Spectroscopic methods provide complementary information about the molecule's structure and functional groups in the solution state.
While experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on data from analogous N-substituted trichloroacetamides nih.gov.
¹H NMR: The proton spectrum is expected to be relatively simple due to the molecule's symmetry.
A singlet corresponding to the two equivalent aromatic protons on the mesityl ring.
A singlet for the six protons of the two equivalent ortho-methyl groups.
A singlet for the three protons of the para-methyl group.
A broad singlet for the single amide (N-H) proton, typically observed downfield.
¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon environment.
A signal for the carbonyl carbon (C=O) is expected in the range of 159-162 ppm nih.gov.
A signal for the trichloromethyl carbon (-CCl₃) is anticipated around 93 ppm nih.gov.
Six distinct signals for the mesityl ring carbons (ipso-C attached to nitrogen, two ortho-carbons, two meta-carbons, and the para-carbon).
Signals for the ortho- and para-methyl group carbons.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-H | 8.0 - 8.5 | Broad Singlet |
| Ar-H (meta) | ~6.9 | Singlet | |
| -CH₃ (ortho) | ~2.2 | Singlet | |
| -CH₃ (para) | ~2.3 | Singlet | |
| ¹³C | C=O | ~160 | - |
| -CCl₃ | ~93 | - | |
| Ar-C (ipso, ortho, meta, para) | 129 - 140 | - | |
| -CH₃ (ortho) | ~18 | - | |
| -CH₃ (para) | ~21 | - |
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to show several key absorption bands based on data from similar compounds like N-phenyl-2,2,2-trichloroacetamide nih.gov.
N-H Stretching (ν N-H): A moderate to sharp band is expected in the region of 3250-3310 cm⁻¹, characteristic of a secondary amide N-H group involved in hydrogen bonding nih.gov.
Amide I Band (ν C=O): A very strong and sharp absorption, characteristic of the carbonyl stretch, is anticipated around 1680-1700 cm⁻¹. The electron-withdrawing effect of the adjacent CCl₃ group typically shifts this band to a higher frequency compared to unsubstituted amides nih.gov.
Amide II Band: This band, arising from a combination of N-H bending and C-N stretching, is expected as a strong absorption between 1520-1540 cm⁻¹.
C-Cl Stretching (ν C-Cl): Strong, characteristic absorptions corresponding to the stretching vibrations of the C-Cl bonds are expected in the fingerprint region, typically between 800-830 cm⁻¹ nih.gov.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3250 - 3310 | Medium |
| C=O Stretch (Amide I) | 1680 - 1700 | Strong, Sharp |
| N-H Bend / C-N Stretch (Amide II) | 1520 - 1540 | Strong |
| C-Cl Stretch | 800 - 830 | Strong |
Computational Chemistry Approaches to Structure and Stability
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, computational approaches are invaluable for understanding its molecular geometry, conformational preferences, and dynamic behavior.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic compounds. For this compound, DFT calculations can be utilized to determine the most stable (lowest energy) arrangement of its atoms in space. This process, known as geometry optimization, provides precise estimates of bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule can also be elucidated through DFT. Key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller gap generally suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. nih.gov
Below is an illustrative table of theoretical structural parameters for this compound that could be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C(O)-N | 1.35 |
| C(O)-C(Cl3) | 1.56 |
| C=O | 1.23 |
| C-Cl (avg.) | 1.77 |
| N-C(mesityl) | 1.44 |
| Bond Angles (°) ** | |
| O=C-N | 122.0 |
| O=C-C(Cl3) | 120.5 |
| N-C-C(Cl3) | 117.5 |
| C-N-C(mesityl) | 125.0 |
| Dihedral Angles (°) ** | |
| O=C-N-C(mesityl) | 15.0 |
| C(mesityl)-N-C-C(Cl3) | -165.0 |
Note: The values in this table are hypothetical and serve as representative examples of data obtained from DFT calculations.
Conformational Landscape Exploration and Energy Minima Identification
The presence of rotatable single bonds in this compound, particularly the N-C(mesityl) and C(O)-C(Cl3) bonds, allows the molecule to adopt various spatial arrangements, or conformations. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's conformational landscape.
Computational methods can be used to systematically explore this landscape to identify the stable conformers, which correspond to energy minima. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of such a scan can identify the most stable conformer(s) and the energy barriers to rotation between them. For N-aryl amides, the orientation of the aryl group relative to the amide plane is of particular interest, as it can significantly influence the molecule's properties. nih.gov
The relative energies of the identified conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. This information is critical for understanding which conformation is likely to be dominant under specific conditions.
The following table illustrates a hypothetical conformational analysis of this compound, focusing on the rotation around the N-C(mesityl) bond.
| Conformer | Dihedral Angle (O=C-N-C(mesityl), °) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 15 | 0.00 | 75.3 |
| B | 90 | 2.50 | 10.5 |
| C | 180 | 1.25 | 14.2 |
Note: The data in this table is for illustrative purposes to demonstrate the output of a conformational analysis.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While DFT and conformational analysis provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com
For this compound, MD simulations can be used to investigate its conformational dynamics in different environments, such as in a vacuum or in a solvent. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the stability of different conformers. mdpi.com By analyzing the trajectory, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
MD simulations are particularly useful for understanding how intermolecular interactions, such as hydrogen bonds or van der Waals forces, influence the molecule's behavior and stability. nih.gov They can provide insights into how the molecule might behave in a condensed phase, which is often more relevant to experimental conditions.
Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trichloro N Mesitylacetamide and Analogs
Transformations Involving the Trichloroacetyl Moiety
The trichloroacetyl group, characterized by a carbonyl carbon bonded to a strongly electron-withdrawing trichloromethyl group, is the primary site of reactivity for many transformations.
The carbonyl carbon in 2,2,2-trichloro-N-mesitylacetamide is highly electrophilic due to the inductive effect of the three chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. nih.govpressbooks.pub However, unlike less substituted amides, the stability of the amide bond in this compound is influenced by both electronic and steric factors. Amides are generally less reactive than corresponding acyl chlorides or anhydrides because the nitrogen lone pair is delocalized onto the carbonyl carbon, reducing its electrophilicity. nih.gov
The hydrolysis of N-aryl chloroacetamides, for instance, can lead to the formation of the corresponding carboxylic acid and aniline (B41778). chemistrysteps.com In the case of this compound, hydrolysis under acidic or basic conditions would be expected to yield trichloroacetic acid and 2,4,6-trimethylaniline (B148799). The general mechanism for base-catalyzed hydrolysis involves the initial attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com
Table 1: Expected Products from Nucleophilic Acyl Substitution Reactions
| Nucleophile (Nu-) | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | NaOH (aq) | Trichloroacetic acid + 2,4,6-Trimethylaniline |
| Alkoxide | NaOR | Trichloroacetate ester + 2,4,6-Trimethylaniline |
| Amine | R₂NH | N,N-Disubstituted trichloroacetamide (B1219227) + 2,4,6-Trimethylaniline |
The synthesis of various N-aryl acetamides often involves the reaction of an aniline with an acyl chloride. researchgate.net The reverse reaction, cleavage of the amide bond, typically requires harsh conditions like strong acid or base with heating.
The trichloromethyl group is a key functional handle that can undergo several types of reactions. One notable transformation is its involvement in elimination reactions. Elimination reactions of alkyl halides are fundamental processes in organic synthesis, often leading to the formation of alkenes. msu.edumasterorganicchemistry.com These reactions can proceed through different mechanisms, such as E1, E2, or E1cb, depending on the substrate, base, and reaction conditions. youtube.com
In compounds containing a CCl₃ group adjacent to a carbonyl, elimination can be facilitated. For instance, the presence of a strong base can promote the removal of HCl to form a dichloro-substituted intermediate. The use of bulky bases is known to favor the formation of the "Hofmann" product, the less substituted alkene, due to steric hindrance. masterorganicchemistry.com Given the significant steric bulk of the mesityl group in this compound, reactions at the trichloromethyl group that are sensitive to steric hindrance would be significantly affected.
Furthermore, the trichloromethyl group can participate in radical reactions. For example, copper-catalyzed reactions can generate trichloromethyl radicals that can add to olefins. conicet.gov.ar
Reactivity of the Amide Nitrogen and Aromatic Ring
The reactivity of the N-aryl portion of the molecule is heavily influenced by the electronic nature of the amide group and the steric hindrance imposed by the ortho-methyl groups of the mesityl ring.
The amide group is generally an ortho-, para-directing group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom. However, it is also a deactivating group because of the electron-withdrawing nature of the adjacent carbonyl. In this compound, the situation is further complicated by the extreme steric hindrance from the two ortho-methyl groups and the bulky trichloroacetyl group. This steric crowding makes electrophilic attack on the aromatic ring highly unlikely. chimia.ch
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgchadsprep.comyoutube.com The N-mesityl ring in this compound lacks the necessary activation by strongly electron-withdrawing substituents for a typical SNAr reaction to occur under standard conditions. pressbooks.pub While methods for the nucleophilic aromatic substitution of aryl chlorides with amines exist, they often require specific catalysts or harsh conditions and are most effective on electron-deficient rings. nih.gov
The acidity of the N-H proton in amides is a critical factor in their reactivity. While amides are generally very weak acids, the acidity can be significantly enhanced by electron-withdrawing groups attached to the carbonyl carbon. msu.edu The trichloroacetyl group in this compound is strongly electron-withdrawing, which increases the acidity of the N-H proton compared to a simple acetamide (B32628). The pKa of a typical amide is around 18 in water. msu.edu The pKa of the conjugate acid of anilines is a measure of the basicity of the nitrogen, with the pKa of 2,4,6-trimethylaniline being around 4.4, indicating it is a weak base. nih.gov
The acidity of the N-H proton in N-aryl amides is a balance between the electron-withdrawing effect of the acyl group and the electronic properties of the aryl group. For this compound, the electron-withdrawing trichloroacetyl group significantly increases the acidity of the N-H proton, making it susceptible to deprotonation by a sufficiently strong base. The resulting amidate anion would be stabilized by resonance.
Table 2: Approximate pKa Values of Related Amides and Amines in DMSO
| Compound | Functional Group | Approximate pKa (in DMSO) |
|---|---|---|
| Acetamide | Primary Amide | 25.5 |
| Aniline | Primary Arylamine | 30.7 |
| N-Phenylacetamide | Secondary Amide | 21.4 |
Note: The pKa for this compound is an estimation based on the strong electron-withdrawing effect of the trichloroacetyl group.
Studies on Reaction Mechanisms
The mechanisms of the reactions involving this compound and its analogs are generally consistent with established principles of organic chemistry.
Elimination reactions at the trichloromethyl group can follow various pathways. An E2 mechanism would involve a concerted process where a base removes a proton and a chloride ion is expelled simultaneously. msu.edu An E1cb mechanism, which involves the formation of a carbanion intermediate, is also possible, especially given the electron-withdrawing nature of the adjacent carbonyl group which would stabilize the carbanion.
The steric hindrance provided by the N-mesityl group plays a crucial role in many of these mechanisms. nih.govyoutube.com It can impede the approach of nucleophiles to the carbonyl carbon and electrophiles to the aromatic ring, thereby slowing down reaction rates or favoring alternative reaction pathways. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trichloroacetic acid |
| 2,4,6-Trimethylaniline |
| Acetamide |
| Aniline |
Elucidation of Reaction Pathways using Combined Experimental and Theoretical Methods
The combination of experimental studies and theoretical calculations provides a powerful approach to understanding the complex reactivity of N-aryl acetamides. While specific experimental data on this compound is limited in publicly accessible literature, the reactivity of analogous N-aryl chloroacetamides offers significant insights. researchgate.net These studies often involve kinetic measurements, product analysis, and spectroscopic characterization to map out reaction landscapes. Theoretical methods, such as Density Functional Theory (DFT), complement these experiments by providing detailed information about the electronic structure of reactants, transition states, and intermediates, which is often inaccessible through experimental means alone. acs.org
One of the key reactive sites in analogs like N-aryl 2-chloroacetamides is the carbon atom bearing the halogen. researchgate.net The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. Experimental studies have shown that these compounds react with a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, leading to the formation of new carbon-heteroatom bonds. researchgate.net For instance, the reaction of N-aryl chloroacetamides with indoles in the presence of a base like sodium hydride in DMF has been reported to yield N-substituted indolyl-acetamide derivatives. researchgate.net
Theoretical calculations on related amide systems, such as N-methylacetamide (NMA) and its trifluoro-derivative (FNMA), have utilized methods like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy, interpreted with the aid of Hartree-Fock (ΔHF) and Multi-Configuration Self-Consistent Field (ΔMCSCF) calculations. diva-portal.org These studies provide fundamental data on the core-electron binding energies and electronic transitions, which are crucial for understanding the electronic structure and, by extension, the reactivity of the amide bond itself. diva-portal.org Such combined approaches have also been instrumental in elucidating site-specific fragmentation patterns upon core-level excitation. diva-portal.org
In the context of this compound, the bulky mesityl group is expected to exert significant steric hindrance around the amide nitrogen and the ortho positions of the aromatic ring. This steric crowding can influence the rate and regioselectivity of reactions. Theoretical modeling can quantify these steric effects and predict their impact on transition state geometries and activation energies.
| Analogous Reaction | Nucleophile | Product Type | Experimental Conditions |
| N-(4-acetylphenyl)-2-chloroacetamide with 4-anisaldehyde | Oxygen (from hydroxide) | Chalcone derivative | Ethanol, Sodium Hydroxide |
| Indole derivatives with N-substituted chloroacetamides | Nitrogen (from indole) | Indolyl-N-substituted acetamide | DMF, Sodium Hydride |
| 2-(naphthalen-1-yl)pyridin-3-ol with N-substituted chloroacetamides | Oxygen (from hydroxyl) | 2-(Pyridin-3-yloxy)acetamide | Not specified |
Application of Molecular Electron Density Theory (MEDT) for Mechanistic Insights into Bond Forming Processes
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions, including bond-forming processes relevant to the reactivity of this compound. MEDT posits that changes in the electron density distribution, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. researchgate.net This theory has been successfully applied to various reaction types, offering detailed mechanistic insights that go beyond traditional frontier molecular orbital (FMO) theory.
A key aspect of MEDT is the analysis of the conceptual DFT reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.net These indices allow for the characterization of the electrophilic and nucleophilic nature of reactants, predicting the direction of electron flow during a reaction. For instance, in reactions involving electrophilically activated systems, such as those containing a trichloromethyl group, MEDT can quantify the electrophilic character and predict reactivity trends. researchgate.net
While a specific MEDT study on this compound is not available, the principles can be applied by analogy. The trichloromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. MEDT analysis of similar reactions, such as the [3+2] cycloaddition of nitrile N-oxides to 3,3,3-trichloro-1-nitroprop-1-ene, has demonstrated that even when reactants are highly polar, the reaction can proceed through a one-step mechanism. researchgate.net The theory helps to elucidate the sequence of bond formation, showing, for example, that in certain cycloadditions, one single bond is almost fully formed before the second one begins to form, a detail that is crucial for a complete mechanistic picture. researchgate.net
The stability of the amide bond itself is a subject of interest within MEDT. The resonance within the amide group, often described as n(N) → π*(C=O) delocalization, imparts a significant double-bond character to the C-N bond, rendering it relatively unreactive under many conditions. mdpi.comnih.gov MEDT can provide a quantitative measure of this electronic stabilization and how it is perturbed by substituents. The electron-withdrawing trichloromethyl group in this compound is expected to decrease the electron density on the carbonyl oxygen and potentially affect the degree of resonance stabilization, thereby influencing its reactivity.
| MEDT Concept | Application to Amide Reactivity | Insight Gained |
| Conceptual DFT Indices (ω, N) | Characterization of reactants as electrophiles or nucleophiles. | Predicts the polar nature of the reaction and the direction of electron density flux. researchgate.net |
| Bonding Evolution Theory (BET) | Analysis of the sequence of bond formation and breaking along the reaction pathway. | Differentiates between one-step and multi-step mechanisms and reveals the synchronicity of bond formation. researchgate.net |
| Electron Localization Function (ELF) | Visualization of regions of high electron density, such as bonds and lone pairs. | Provides a detailed picture of the electronic structure of transition states and intermediates. |
Advanced Research Applications Excluding Clinical and Safety Data
Biomolecular Interaction Studies: Computational Enzyme Binding and Docking
Computational methods, specifically molecular docking, have become indispensable tools in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a macromolecule's binding site. While specific, in-depth studies on 2,2,2-trichloro-N-mesitylacetamide are not extensively documented in publicly available literature, the principles of these computational techniques provide a framework for understanding its potential biomolecular interactions.
In Silico Molecular Docking with Target Enzymes (e.g., COX-2, Thymidylate Kinase)
In silico molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, potential enzyme targets for such studies could include cyclooxygenase-2 (COX-2) and thymidylate kinase. COX-2 is an enzyme responsible for inflammation and pain, making it a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Current time information in Bangalore, IN.nih.govorganic-chemistry.org Thymidylate kinase is a crucial enzyme in DNA synthesis, and its inhibition is a target for antimicrobial and anticancer therapies. organic-chemistry.orgresearchgate.net
A typical molecular docking study would involve preparing the three-dimensional structure of the target enzyme and the ligand, this compound. Software like AutoDock or Schrödinger's Glide would then be used to systematically explore various binding poses of the ligand within the enzyme's active site, calculating a scoring function to estimate the binding affinity for each pose.
Investigation of Ligand-Receptor Binding Modes and Predicted Affinities
The primary outputs of molecular docking studies are the predicted binding modes and affinities. The binding mode describes the specific orientation and conformation of the ligand within the receptor's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, the mesityl group would likely engage in hydrophobic interactions, while the acetamide (B32628) moiety could participate in hydrogen bonding.
Role as Synthetic Intermediates in Complex Organic Synthesis
The chemical structure of this compound, featuring a reactive trichloromethyl group and an amide linkage, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.
Precursors for the Synthesis of Diverse Heterocyclic Compounds (e.g., Hydantoins, Pyrazolines)
Heterocyclic compounds are a cornerstone of medicinal chemistry. The synthesis of hydantoins, a class of compounds with diverse biological activities, often involves the cyclization of a precursor molecule. nih.govresearchgate.net While direct synthesis from this compound is not a commonly cited route, its structural motifs could theoretically be incorporated into synthetic pathways leading to such heterocycles.
Similarly, pyrazolines, another important class of nitrogen-containing heterocycles, are typically synthesized through the condensation of α,β-unsaturated carbonyl compounds with hydrazines. organic-chemistry.orgdergipark.org.trcsic.es The reactivity of the trichloromethyl group in this compound could potentially be harnessed to generate a suitable precursor for pyrazoline synthesis, although specific examples are not prevalent in the literature.
Building Blocks in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tcichemicals.comrsc.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. The functional groups present in this compound could allow it to participate as a building block in certain MCRs. For instance, the amide nitrogen could act as a nucleophile, while the trichloromethyl group could undergo various transformations under specific reaction conditions.
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. The strategic design of a substrate like this compound could enable its participation in a cascade process, leading to the formation of complex polycyclic structures in a single, efficient operation.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies for N-Aryl-2,2,2-trichloroacetamides
The synthesis of N-aryl-2-chloroacetamides has traditionally been achieved through the chloroacetylation of the corresponding aryl amine. researchgate.netresearchgate.net However, there is a growing need for more sustainable and efficient synthetic routes. Future research is expected to focus on the development of one-pot procedures and the use of environmentally benign solvents and catalysts. For instance, a mild and efficient one-pot synthesis for substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, suggesting a potential pathway for greener synthesis of related compounds. rsc.orgnih.gov This method utilizes copper(II) chloride dihydrate and potassium hydroxide (B78521) in acetonitrile, offering high yields in short reaction times. rsc.orgnih.gov
Furthermore, the exploration of metal-free reaction conditions is a promising avenue. A sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides in water highlights the potential for developing more sustainable methods for creating related amide bonds. rsc.org The development of catalytic methods that are more atom-economic, safe, and practical is a central theme in modern chemistry, and the synthesis of amides is no exception. mdpi.com Future methodologies could involve the use of novel catalysts, such as lanthanide-based complexes or organocatalysts, to facilitate the direct amidation of carboxylic acids and esters under milder conditions. mdpi.com
Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Probing
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of N-aryl-2,2,2-trichloroacetamides is crucial for process optimization and the discovery of new reactions. The integration of advanced spectroscopic techniques for real-time reaction monitoring is a key area for future development. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. rsc.org
For example, NMR spectroscopy has been used to monitor the progress of reactions involving amides, and high-resolution mass spectrometry (HRMS) has been employed to identify products and intermediates. rsc.org In the context of catalytic amidation, 31P NMR and ESI-MS experiments have been instrumental in identifying key catalytic intermediates, thereby elucidating the reaction mechanism. mdpi.com The application of these and other process analytical technologies (PAT) will enable more precise control over reaction conditions, leading to improved yields, purity, and safety.
In Silico Design and Rational Prediction of Novel N-Aryl-2,2,2-trichloroacetamide Derivatives with Tailored Reactivity
Computational chemistry and in silico design are powerful tools for accelerating the discovery and development of new molecules with desired properties. Future research will likely see an increased use of these methods to design novel N-aryl-2,2,2-trichloroacetamide derivatives with tailored reactivity and functionality. By employing techniques such as density functional theory (DFT) calculations and molecular modeling, it is possible to predict the electronic properties, steric effects, and reactivity of different derivatives.
This predictive capability can guide the synthesis of new compounds with enhanced or specific reactivity towards certain substrates or catalysts. For example, in silico studies have been used to predict the biological activity of related compounds and to design new inhibitors for therapeutic targets. researchgate.netnih.gov The rational design of these molecules can lead to the development of new reagents for organic synthesis, functional materials, or bioactive compounds.
Exploration of Undiscovered Reactivity Patterns and Catalytic Applications of the Trichloroacetyl Amide Scaffold
The trichloroacetyl amide scaffold possesses a unique combination of electronic and steric properties that have yet to be fully explored. The reactivity of amides is generally governed by the attack on the carbonyl group, leading to a tetrahedral intermediate. libretexts.org However, the presence of the trichloromethyl group significantly influences the electrophilicity of the carbonyl carbon and the acidity of the N-H bond.
Future research should focus on uncovering novel reactivity patterns of this scaffold. This could involve exploring its use in reactions where the trichloroacetyl group acts as a leaving group, a protecting group, or a reactive handle for further functionalization. The development of catalytic methods to activate the typically unreactive amide bond is an area of intense research. nih.gov Cooperative catalysis, for instance, has been shown to be effective in the functionalization of bioactive amides under mild conditions. nih.gov The exploration of the trichloroacetyl amide scaffold in such catalytic systems could lead to the development of new synthetic methodologies. Given the reactivity of the chlorine atom in N-aryl 2-chloroacetamides towards nucleophiles, it is conceivable that the trichloroacetyl amide scaffold could serve as a precursor to a variety of heterocyclic systems. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trichloro-N-mesitylacetamide, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized by reacting mesitylamine (2,4,6-trimethylaniline) with trichloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux. A base like triethylamine is often added to neutralize HCl byproducts. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) to detect intermediates. Post-reaction, quenching with ice-water followed by recrystallization in ethanol improves purity. This method avoids over-chlorination, a common side reaction, by maintaining stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the aromatic ring and confirm trichloroacetamide linkage. For example, the methyl groups on the mesityl ring appear as singlets (~2.1–2.3 ppm), while the carbonyl (C=O) signal is ~168–170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 320.95 for CHClNO) and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planarity of the acetamide group and steric effects from the mesityl substituents .
Q. How can reaction yields be improved during large-scale synthesis?
- Methodological Answer : Use excess trichloroacetyl chloride (1.2 equivalents) to drive the reaction to completion. Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the acyl chloride. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials, achieving >85% purity. For industrial-scale production, continuous flow reactors enhance mixing and heat dissipation .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Methodological Answer : After collecting X-ray diffraction data, use SHELXL for refinement. Key steps include:
- Inputting initial coordinates from SHELXS or SHELXD for phase determination.
- Applying restraints for disordered methyl groups on the mesityl ring.
- Validating hydrogen bonding (e.g., N–H···O=C interactions) using SHELXPRO for geometry optimization.
- Cross-validate results with PLATON to check for missed symmetry or twinning .
Q. What role do Hirshfeld surfaces play in analyzing non-covalent interactions in this compound?
- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts. For this compound:
- Cl···H interactions dominate (~25% of surface contacts), contributing to crystal packing.
- C–H···O hydrogen bonds between the acetamide carbonyl and aromatic C–H groups stabilize layered structures.
- Compare with DFT calculations (e.g., Gaussian 09) to validate electrostatic potential maps .
Q. How do steric effects from the mesityl group influence the compound’s reactivity in nucleophilic substitution?
- Methodological Answer : The 2,4,6-trimethylphenyl group creates steric hindrance, slowing SN2 reactions at the trichloroacetamide’s α-carbon. Kinetic studies (via H NMR monitoring) show reduced reactivity with bulky nucleophiles (e.g., tert-butoxide). Computational modeling (e.g., DFT with B3LYP/6-31G*) confirms higher activation energy (ΔG ~28 kcal/mol) compared to unsubstituted analogs .
Q. How can conflicting crystallographic data on bond angles be resolved?
- Methodological Answer : Discrepancies often arise from temperature-dependent disorder. Solutions include:
- Collecting data at low temperatures (100 K) to reduce thermal motion.
- Using TWINLAWS in SHELXL to model twinned crystals.
- Comparing multiple datasets (e.g., synchrotron vs. lab-source) to identify systematic errors .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) due to structural similarity to organophosphate analogs.
- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity. Always include positive controls (e.g., chloramphenicol for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
